((2,2'-Thiobis(3-octylphenolato))(2-)-O,O',S)nickel

Description

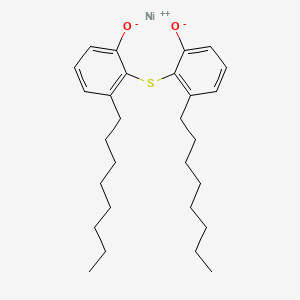

CAS No.: 33882-09-6 Chemical Formula: C₂₈H₄₀NiO₂S Structure: This nickel(II) complex features a bidentate ligand derived from 2,2'-thiobis(3-octylphenol), where the sulfur atom bridges two phenolato groups. The octyl (C₈H₁₇) substituents enhance hydrophobicity and polymer compatibility, making it suitable for industrial applications such as UV stabilization in plastics .

Regulatory Status: Restricted under REACH Annex XVII at ≤0.1% concentration due to nickel toxicity concerns .

Properties

CAS No. |

33882-09-6 |

|---|---|

Molecular Formula |

C28H40NiO2S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

nickel(2+);3-octyl-2-(2-octyl-6-oxidophenyl)sulfanylphenolate |

InChI |

InChI=1S/C28H42O2S.Ni/c1-3-5-7-9-11-13-17-23-19-15-21-25(29)27(23)31-28-24(20-16-22-26(28)30)18-14-12-10-8-6-4-2;/h15-16,19-22,29-30H,3-14,17-18H2,1-2H3;/q;+2/p-2 |

InChI Key |

YTMVFWMFJZFMRU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=C(C(=CC=C1)[O-])SC2=C(C=CC=C2[O-])CCCCCCCC.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel typically involves the reaction of nickel salts with the corresponding thiobis(3-octylphenol) ligand. The reaction is usually carried out in an organic solvent under inert atmosphere to prevent oxidation. Commonly used nickel salts include nickel(II) acetate or nickel(II) chloride. The reaction conditions often involve heating the mixture to facilitate the formation of the coordination complex.

Industrial Production Methods

While specific industrial production methods for ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.

Substitution: Ligand substitution reactions can occur, where the thiobis(3-octylphenolato) ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in new nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding nickel-ligand interactions and the electronic properties of nickel complexes.

Biology

The compound’s interactions with biological molecules are of interest in bioinorganic chemistry. It can be used to study the role of nickel in biological systems and its potential as a therapeutic agent.

Medicine

Research into the medicinal applications of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel includes its potential use in cancer treatment and as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can be used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism by which ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel exerts its effects involves coordination to target molecules through its nickel center. The thiobis(3-octylphenolato) ligands provide a stable environment for the nickel ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nickel-phenolate complexes used as UV quenchers. Below is a comparative analysis with key analogues:

| Compound Name | CAS No. | Substituent | Ligand/Co-ligand | Applications | Regulatory Limit |

|---|---|---|---|---|---|

| (2-)-O,O',S]nickel | 33882-09-6 | 3-Octyl (C₈H₁₇) | None | UV stabilizer for polyethylene (PE) | ≤0.1% (REACH) |

| [2,2'-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenolato]]-O,O',S]nickel | 27574-34-1 | 4-(1,1,3,3-Tetramethylbutyl) | None | Polymer stabilizer | ≤0.1% (REACH) |

| [2,2'-Thiobis(4-t-octylphenolato)]-n-butylamine nickel(II) | - | 4-t-Octyl (C₈H₁₇) | n-Butylamine | High-efficiency UV quencher for PE films | ≤0.1% (Industry) |

| Bis[O-ethyl-3,5-di-(1,1-dimethylethyl)-4-hydroxybenzylphosphonato]nickel(II) | - | Phosphonate groups | Ethyl phosphonate | Specialty stabilizer for polypropylene | ≤0.5% (REACH) |

Key Differences and Research Findings

Substituent Effects: The 3-octyl group in the target compound improves solubility in nonpolar polymers compared to bulkier tetramethylbutyl substituents (CAS 27574-34-1), which may reduce migration but lower compatibility .

Performance in UV Stabilization :

- The target compound (33882-09-6) shows superior photostability in low-density polyethylene (LDPE) under prolonged UV exposure compared to phosphonate-based nickel complexes, which degrade faster at high temperatures .

- Tetramethylbutyl derivatives (e.g., 27574-34-1) are less effective in agricultural films due to reduced flexibility but are preferred in rigid PVC applications .

Toxicity and Environmental Impact: All nickel-phenolate complexes are classified as hazardous under REACH, but phosphonate derivatives (e.g., C₃₄H₅₆NiO₈P₂) have higher permissible limits (0.5%) due to lower bioaccumulation . The octyl chain in 33882-09-6 raises concerns about persistence in aquatic environments, whereas tetramethylbutyl variants show faster biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.